Benzyl (6-oxo-6-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)amino)hexyl)carbamate
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Overview
Description
N-[(ε-Benzyloxycarbonylamino)caproyl]-β-L-fucopyranosylamine is a complex organic compound that belongs to the class of glycosylamines. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino caproyl chain, which is further linked to a β-L-fucopyranosylamine moiety. It is primarily used in biochemical research and has applications in the preparation of sugar-specific antibodies using liposomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ε-Benzyloxycarbonylamino)caproyl]-β-L-fucopyranosylamine typically involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The caproyl chain is then introduced through a series of reactions, including acylation and amidation. The final step involves the glycosylation of the caproyl-amino intermediate with β-L-fucopyranosylamine under specific conditions to ensure the formation of the desired glycosidic bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(ε-Benzyloxycarbonylamino)caproyl]-β-L-fucopyranosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in deprotected amines.
Scientific Research Applications
N-[(ε-Benzyloxycarbonylamino)caproyl]-β-L-fucopyranosylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: Investigated for its potential use in drug development and as a tool for studying carbohydrate-protein interactions.
Industry: Utilized in the production of sugar-specific antibodies and other glycosylated products.
Mechanism of Action
The mechanism of action of N-[(ε-Benzyloxycarbonylamino)caproyl]-β-L-fucopyranosylamine involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation processes. The compound can modulate these processes by acting as a substrate or inhibitor, thereby influencing the activity of the target molecules. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(ε-N-Benzyloxycarbonylamino)caproyl)-β-D-galactopyranosylamine: Similar in structure but contains a β-D-galactopyranosylamine moiety instead of β-L-fucopyranosylamine.
N-(ε-N-Benzyloxycarbonylamino)caproyl)-β-D-glucopyranosylamine: Another similar compound with a β-D-glucopyranosylamine moiety.
Uniqueness
N-[(ε-Benzyloxycarbonylamino)caproyl]-β-L-fucopyranosylamine is unique due to its specific glycosylation pattern, which imparts distinct biochemical properties. This uniqueness makes it valuable for studying specific carbohydrate-protein interactions and developing targeted biochemical tools .
Properties
Molecular Formula |
C20H30N2O7 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
benzyl N-[6-oxo-6-[[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]amino]hexyl]carbamate |
InChI |
InChI=1S/C20H30N2O7/c1-13-16(24)17(25)18(26)19(29-13)22-15(23)10-6-3-7-11-21-20(27)28-12-14-8-4-2-5-9-14/h2,4-5,8-9,13,16-19,24-26H,3,6-7,10-12H2,1H3,(H,21,27)(H,22,23)/t13-,16+,17+,18-,19-/m0/s1 |
InChI Key |
MDHPQXZYOTUIEH-LRMKFPBYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
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